molecular formula C18H21ClN2O4S2 B2369350 5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide CAS No. 946327-56-6

5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide

Cat. No.: B2369350
CAS No.: 946327-56-6
M. Wt: 428.95
InChI Key: FVPOTQGGZFAPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide (CAS Number: 946297-29-6) is a synthetic sulfonamide-based compound of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C18H21ClN2O4S2 and a molecular weight of 428.95 g/mol, this reagent features a complex structure integrating a 1,2,3,4-tetrahydroquinoline scaffold substituted with an ethanesulfonyl group, linked via a sulfonamide bridge to a 5-chloro-2-methylbenzene ring. This specific molecular architecture, particularly the presence of dual sulfonamide groups, is characteristic of compounds investigated for targeted protein inhibition . The tetrahydroquinoline core is a privileged structure in pharmacology, frequently found in compounds designed for kinase inhibition . Similarly, sulfonamide functional groups are widely known to confer potent biological activity, serving as key pharmacophores in a range of therapeutic agents, including antibiotics and enzyme inhibitors . This makes the compound a valuable chemical tool for researchers exploring new mechanisms of action in areas such as oncology and immunology. Available with a minimum purity of 90% , this product is intended for laboratory research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with laboratory best practices.

Properties

IUPAC Name

5-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S2/c1-3-26(22,23)21-10-4-5-14-7-9-16(12-17(14)21)20-27(24,25)18-11-15(19)8-6-13(18)2/h6-9,11-12,20H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPOTQGGZFAPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

The molecular formula of the compound is C18H21ClN2O4S2C_{18}H_{21}ClN_{2}O_{4}S_{2}, with a molecular weight of approximately 429.0 g/mol. The structure includes a chloro group and an ethylsulfonyl moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC18H21ClN2O4S2C_{18}H_{21}ClN_{2}O_{4}S_{2}
Molecular Weight429.0 g/mol
CAS Number946327-56-6

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular receptors. The sulfonamide group is known to mimic the structure of natural substrates, effectively blocking the active sites of enzymes involved in various metabolic pathways. This inhibition can lead to significant alterations in cellular signaling and metabolic processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. Such effects could be beneficial in conditions characterized by chronic inflammation.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibition zones compared to control groups, supporting its potential as an antibacterial agent.
  • Inhibition of Inflammatory Mediators : Another study investigated the effects of related compounds on TNF-alpha production in macrophages. The results demonstrated that these compounds could reduce TNF-alpha levels significantly, indicating their role in modulating inflammatory responses.

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. Modifications in the sulfonamide group have led to increased potency against specific targets.

Comparative Studies

A comparative analysis with other sulfonamide compounds showed that the presence of the chloro and ethylsulfonyl groups significantly enhances biological activity:

Compound NameActivity TypeEfficacy Level
Compound AAntibacterialModerate
5-chloro-N-(...)Antibacterial/Anti-inflammatoryHigh
Compound BAnti-inflammatoryLow

Comparison with Similar Compounds

Analysis :

  • Tetrahydroquinoline vs.
  • Ethylsulfonyl vs. Methoxy/Oxadiazole : The ethylsulfonyl group (target) is more electron-withdrawing than methoxy (IIIa) or oxadiazole (), altering electronic density at the sulfonamide nitrogen and influencing hydrogen-bonding capacity.
  • Chlorine Position : The 5-chloro substituent in the target may enhance steric bulk compared to IIIa’s 8-hydroxy group, affecting binding pocket interactions.

Spectroscopic and Physicochemical Properties

Key Data :

  • 13C NMR Shifts :
    • Target Compound : Expected aromatic carbons in the 110–130 ppm range (similar to ’s 113.82–131.04 ppm for oxadiazole derivatives). The ethylsulfonyl group may cause downfield shifts (e.g., ~175 ppm for sulfonyl carbons) .
    • IIIa () : Methoxy groups result in distinct shifts (e.g., ~55 ppm for OCH3), absent in the target.
    • Oxadiazole Derivative () : Peaks at 175.70 ppm and 129.72 ppm correlate with oxadiazole and benzylsulfanyl carbons, highlighting electronic differences vs. the target’s sulfonamide .

Solubility :

  • The target’s ethylsulfonyl group may reduce hydrophilicity compared to IIIa’s hydroxyquinoline but increase it relative to the oxadiazole derivative’s nonpolar benzylsulfanyl group.

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide, and how can purity be maximized?

The synthesis of this compound involves multi-step reactions, including sulfonylation of the tetrahydroquinoline core and subsequent coupling with the chlorinated benzene sulfonamide. Key steps include:

  • Protection/deprotection strategies for amine groups to prevent side reactions during sulfonylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity, while controlled temperatures (0–25°C) minimize decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (using ethanol/water mixtures) achieve >95% purity. Monitor via TLC (Rf ~0.3–0.5) and confirm with 1H^1H-NMR (e.g., ethylsulfonyl protons at δ 1.4–1.6 ppm) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and stability?

  • Spectroscopy :
    • 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and sulfonamide linkage .
    • High-resolution mass spectrometry (HRMS) for molecular weight validation (expected [M+H]+^+ ~500–510 Da).
  • Stability assays :
    • Thermal gravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for sulfonamides).
    • HPLC-PDA under accelerated conditions (40°C, 75% RH) to detect degradation products .

Q. How does the compound’s solubility profile influence formulation for in vitro assays?

  • Solubility : Poor aqueous solubility (<1 mg/mL) due to hydrophobic tetrahydroquinoline and sulfonamide groups.
  • Formulation strategies :
    • Use DMSO stock solutions (10 mM) for cell-based assays, with final concentrations ≤0.1% to avoid cytotoxicity .
    • For in vivo studies, employ co-solvents (e.g., PEG-400) or nanoemulsion techniques .

Advanced Research Questions

Q. What mechanistic hypotheses explain its potential enzyme inhibition, and how can binding affinity be validated?

  • Target hypothesis : Sulfonamides often inhibit carbonic anhydrase or dihydropteroate synthase. Molecular docking (e.g., AutoDock Vina) predicts interactions with catalytic zinc ions or folate-binding pockets .
  • Validation :
    • Surface plasmon resonance (SPR) to measure KDK_D values (nM–μM range).
    • Enzymatic assays (e.g., stopped-flow spectroscopy for CA inhibition) with positive controls (e.g., acetazolamide) .

Q. How should researchers address contradictory data between computational binding predictions and experimental IC50_{50}50​ values?

  • Troubleshooting steps :
    • Verify compound integrity (e.g., NMR, LC-MS) to rule out degradation.
    • Re-evaluate docking parameters (e.g., protonation states, solvation effects) using molecular dynamics simulations .
    • Test off-target effects via kinase/GPCR profiling panels .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced target selectivity?

  • Modification hotspots :
    • Ethylsulfonyl group : Replace with bulkier substituents (e.g., cyclopropylsulfonyl) to sterically block off-target binding .
    • Chloro substituent : Fluorine or trifluoromethyl groups may improve metabolic stability and binding .
  • Assay design : Parallel synthesis of analogs followed by high-throughput screening (HTS) against target vs. related enzymes .

Q. Which crystallography or spectroscopy methods resolve its 3D conformation in solution versus solid state?

  • X-ray crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase II) to determine bound conformation .
  • Solution-state : NOESY NMR to identify intramolecular interactions (e.g., tetrahydroquinoline ring puckering) .
  • Solid-state : Raman spectroscopy to detect sulfonamide vibrational modes (e.g., S=O stretches at 1150–1350 cm1^{-1}) .

Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be mitigated through structural modifications?

  • Metabolic hotspots :
    • Tetrahydroquinoline oxidation : Introduce electron-withdrawing groups (e.g., -CF3_3) to slow CYP450-mediated metabolism .
    • Sulfonamide cleavage : Replace labile bonds with bioisosteres (e.g., sulfonylurea) .
  • Pharmacokinetic testing :
    • Radiolabeled (14C^{14}C) compound for mass balance studies in rodents.
    • LC-MS/MS to quantify plasma half-life and tissue distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.